molecular formula C11H15BrO B13579807 1-(1-Bromopropan-2-yl)-2-ethoxybenzene

1-(1-Bromopropan-2-yl)-2-ethoxybenzene

Cat. No.: B13579807
M. Wt: 243.14 g/mol
InChI Key: XMGJLUNZMKFIIC-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-ethoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a 1-bromopropan-2-yl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene typically involves the bromination of 2-ethoxy-1-propylbenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by bromination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-ethoxybenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)-2-ethoxybenzene can be compared with other similar compounds such as:

    1-Bromo-2-ethoxybenzene: Lacks the propyl group, leading to different reactivity and applications.

    1-(1-Bromopropan-2-yl)benzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.

    2-Bromo-1-phenylpropane: Similar structure but different substitution pattern, leading to different chemical properties.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-ethoxybenzene

InChI

InChI=1S/C11H15BrO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8H2,1-2H3

InChI Key

XMGJLUNZMKFIIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)CBr

Origin of Product

United States

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